![molecular formula C9H5Cl2F3O2 B1448796 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde CAS No. 2166727-47-3](/img/structure/B1448796.png)
3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde
Overview
Description
3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde (DCFBA) is an organic compound belonging to the class of aldehydes. It is a colorless liquid with a faint odor. DCFBA is used in a variety of applications, including as a reagent in organic synthesis, as a flavoring agent, and as a drug precursor. It is also used in the manufacture of pharmaceuticals, insecticides, and other chemicals. The synthesis of DCFBA is relatively straightforward and can be accomplished through a variety of methods.
Scientific Research Applications
Organic Synthesis
A1-03055: is a valuable building block in organic synthesis. Its structure allows for the introduction of dichloro and trifluoroethoxy groups into other molecules, which can significantly alter their chemical properties. For instance, it can be used to synthesize β-aryl-β-amino acid enantiomers , which are important in the development of pharmaceuticals .
Analytical Chemistry
The unique structure of A1-03055 makes it a potential candidate for use as a standard in analytical chemistry, particularly in mass spectrometry. Its distinct mass spectrum can help in the identification and quantification of complex mixtures .
Mechanism of Action
Target of Action
It is a key intermediate in the synthesis of hexaflumuron , a type of benzoylphenylurea insecticide. Hexaflumuron is known to inhibit the synthesis of chitin in target pests, leading to their death or infertility .
Mode of Action
As a key intermediate in the production of hexaflumuron, it contributes to the overall mode of action of this insecticide, which inhibits chitin synthesis in insects .
Biochemical Pathways
As a precursor to hexaflumuron, it is likely involved in the disruption of chitin synthesis pathways in insects .
Result of Action
As a key intermediate in the production of hexaflumuron, it contributes to the overall effects of this insecticide, which include the death or infertility of target pests due to inhibited chitin synthesis .
Action Environment
It’s worth noting that the compound is a colorless transparent viscous liquid, which gradually turns dark purple when exposed to light in the air .
properties
IUPAC Name |
3,5-dichloro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-6-1-5(3-15)2-7(11)8(6)16-4-9(12,13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQWCMOHSNIWRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(F)(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.